2-Nitrosothiazole
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Overview
Description
2-Nitrosothiazole is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom The nitroso group (-NO) attached to the thiazole ring at the second position gives this compound its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitrosothiazole can be synthesized through several methods. One common approach involves the reaction of thiazole with nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid. The reaction typically proceeds under mild conditions, often at room temperature, to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods. Scaling up the reaction involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors for better control and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Nitrosothiazole undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso group can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products:
Oxidation: Nitrothiazole derivatives.
Reduction: Aminothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-Nitrosothiazole has found applications in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex thiazole derivatives with potential biological activities.
Biology: Studies have explored its antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine: Research into its potential as an anticancer agent is ongoing, with some derivatives showing promising cytotoxic activity against cancer cells.
Industry: It is used in the synthesis of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Nitrosothiazole involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that can disrupt normal cellular functions. This property underlies its antimicrobial and anticancer activities, as it can inhibit the growth of microorganisms and cancer cells by interfering with essential biomolecules.
Comparison with Similar Compounds
2-Aminothiazole: Contains an amino group (-NH2) instead of a nitroso group.
2-Methylthiazole: Contains a methyl group (-CH3) at the second position.
2-Mercaptothiazole: Contains a thiol group (-SH) at the second position.
Comparison: 2-Nitrosothiazole is unique due to the presence of the nitroso group, which imparts distinct reactivity and biological activity Unlike 2-Aminothiazole, which is more nucleophilic, this compound can participate in both electrophilic and nucleophilic reactions
Properties
IUPAC Name |
2-nitroso-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2OS/c6-5-3-4-1-2-7-3/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNQMTCYXNNCKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)N=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1620058-75-4 |
Source
|
Record name | 2-Nitrosothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620058754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-NITROSOTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQ66T74P4Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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